molecular formula C20H13F2N3OS B11034567 1-(1,3-benzothiazol-2-yl)-6-(3,5-difluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(1,3-benzothiazol-2-yl)-6-(3,5-difluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11034567
M. Wt: 381.4 g/mol
InChI Key: MINYJPWFMHJKLS-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)-6-(3,5-difluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

The synthesis of 1-(1,3-benzothiazol-2-yl)-6-(3,5-difluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiazole and indazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these synthetic routes include halogenated precursors, metal catalysts, and various solvents to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(1,3-benzothiazol-2-yl)-6-(3,5-difluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group, where halogen atoms can be replaced with other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-6-(3,5-difluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-6-(3,5-difluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(1,3-benzothiazol-2-yl)-6-(3,5-difluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are of interest in various fields of research.

Properties

Molecular Formula

C20H13F2N3OS

Molecular Weight

381.4 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-6-(3,5-difluorophenyl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C20H13F2N3OS/c21-13-5-11(6-14(22)9-13)12-7-17-15(18(26)8-12)10-23-25(17)20-24-16-3-1-2-4-19(16)27-20/h1-6,9-10,12H,7-8H2

InChI Key

MINYJPWFMHJKLS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N(N=C2)C3=NC4=CC=CC=C4S3)C5=CC(=CC(=C5)F)F

Origin of Product

United States

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